molecular formula C18H17Cl2NO3 B2762201 {[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 3,4-dichlorobenzoate CAS No. 1794751-18-0

{[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 3,4-dichlorobenzoate

Cat. No.: B2762201
CAS No.: 1794751-18-0
M. Wt: 366.24
InChI Key: SGDXNMGZHSXVOH-UHFFFAOYSA-N
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Description

{[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 3,4-dichlorobenzoate is a chemical compound with a complex structure that includes a carbamoyl group, a methylphenyl group, and a dichlorobenzoate moiety

Scientific Research Applications

{[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 3,4-dichlorobenzoate has several scientific research applications:

    Chemistry: It can be used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Research may explore its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: The compound can be utilized in the development of new materials or as a component in chemical manufacturing processes.

Preparation Methods

The synthesis of {[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 3,4-dichlorobenzoate typically involves multiple steps. The synthetic route may include the reaction of 3,4-dichlorobenzoic acid with {[1-(4-Methylphenyl)ethyl]carbamoyl}methyl chloride under specific conditions to form the desired product. The reaction conditions often require the use of solvents, catalysts, and controlled temperatures to ensure the proper formation of the compound. Industrial production methods may involve scaling up these reactions using continuous flow reactors or batch reactors to produce the compound in larger quantities.

Chemical Reactions Analysis

{[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 3,4-dichlorobenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of {[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 3,4-dichlorobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific context in which the compound is used, such as inhibiting enzyme activity or modulating receptor signaling.

Comparison with Similar Compounds

When compared to similar compounds, {[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 3,4-dichlorobenzoate stands out due to its unique combination of functional groups. Similar compounds may include:

    This compound analogs: These compounds have similar structures but may differ in the substitution pattern on the benzene ring or the nature of the carbamoyl group.

    Other carbamoyl benzoates: Compounds with different substituents on the benzoate moiety or variations in the carbamoyl group. The uniqueness of this compound lies in its specific structural features, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

[2-[1-(4-methylphenyl)ethylamino]-2-oxoethyl] 3,4-dichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO3/c1-11-3-5-13(6-4-11)12(2)21-17(22)10-24-18(23)14-7-8-15(19)16(20)9-14/h3-9,12H,10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGDXNMGZHSXVOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)NC(=O)COC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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